An In-depth Technical Guide to Propargyl-PEG4-S-PEG4-Propargyl for Advanced Drug Development
An In-depth Technical Guide to Propargyl-PEG4-S-PEG4-Propargyl for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-Propargyl is a specialized, homobifunctional chemical linker that is playing an increasingly pivotal role in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental methodologies for its use, designed for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.
This linker is a polyethylene (B3416737) glycol (PEG)-based molecule, featuring a central thioether bond flanked by two PEG4 (tetraethylene glycol) chains, each terminated with a propargyl group.[3][4] The propargyl groups, containing a terminal alkyne, are reactive moieties that readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[3][5] This high efficiency and specificity make Propargyl-PEG4-S-PEG4-Propargyl an ideal tool for covalently linking two different azide-modified molecules. The hydrophilic PEG chains enhance the solubility and bioavailability of the resulting conjugate, a critical consideration in drug design.[3]
Core Applications in Drug Development
The primary application of Propargyl-PEG4-S-PEG4-Propargyl is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This linker serves as the bridge connecting the target protein ligand and the E3 ligase ligand, both of which are typically modified with azide (B81097) groups for conjugation.
The symmetrical and flexible nature of the Propargyl-PEG4-S-PEG4-Propargyl linker allows for the systematic variation of the distance between the two ligands, a critical parameter in optimizing the efficacy of a PROTAC.
Physicochemical and Quantitative Data
A summary of the key quantitative data for Propargyl-PEG4-S-PEG4-Propargyl is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C22H38O8S | [3] |
| Molecular Weight | 462.60 g/mol | [3] |
| CAS Number | 2055041-17-1 | [3] |
| Appearance | White to off-white solid or oil | - |
| Purity | ≥95% | - |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | - |
| Storage Conditions | -20°C for long-term storage | - |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a PROTAC using Propargyl-PEG4-S-PEG4-Propargyl as the linker. This protocol is a generalized procedure based on standard copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and should be optimized for specific ligands and experimental conditions.
Materials
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Azide-modified target protein ligand
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Azide-modified E3 ligase ligand
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Propargyl-PEG4-S-PEG4-Propargyl
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
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Degassed, anhydrous solvents (e.g., DMSO, DMF, or a mixture of t-BuOH and water)
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Reaction vial
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Stir plate and stir bar
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High-performance liquid chromatography (HPLC) for purification
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Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Representative Two-Step PROTAC Synthesis Protocol
This protocol assumes a sequential, two-step click reaction to synthesize an asymmetrical PROTAC.
Step 1: Monofunctionalization of the Linker
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Reaction Setup: In a clean, dry reaction vial, dissolve Propargyl-PEG4-S-PEG4-Propargyl (2 equivalents) and the first azide-modified ligand (e.g., the target protein ligand) (1 equivalent) in a minimal amount of degassed, anhydrous solvent.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in the reaction solvent.
-
Initiation of the "Click" Reaction: Add the catalyst solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate (1 equivalent) in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting azide-modified ligand is consumed.
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Purification: Upon completion, quench the reaction by adding a solution of EDTA. Remove the solvent under reduced pressure and purify the mono-functionalized linker-ligand conjugate by flash column chromatography or preparative HPLC. Characterize the product by MS and NMR.
Step 2: Synthesis of the Final PROTAC
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Reaction Setup: In a new reaction vial, dissolve the purified mono-functionalized linker-ligand conjugate (1 equivalent) and the second azide-modified ligand (e.g., the E3 ligase ligand) (1.1 equivalents) in the appropriate degassed, anhydrous solvent.
-
Catalyst Addition and Reaction Initiation: Repeat the catalyst preparation and addition steps as described in Step 1.
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Reaction Monitoring: Monitor the reaction by LC-MS until the mono-functionalized conjugate is consumed.
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Purification and Characterization: Quench the reaction and purify the final PROTAC product using preparative HPLC. Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Mandatory Visualizations
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the general workflow for the synthesis of a PROTAC using a homobifunctional linker like Propargyl-PEG4-S-PEG4-Propargyl.
Caption: General workflow for the two-step synthesis of a PROTAC molecule.
Signaling Pathway of PROTAC Action
This diagram illustrates the mechanism of action of a PROTAC synthesized using Propargyl-PEG4-S-PEG4-Propargyl.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. Propargyl-PEG4-S-PEG4-propargyl - Immunomart [immunomart.com]
- 2. Propargyl-PEG4-S-PEG4-propargyl-西安齐岳生物 [0qy.com]
- 3. Propargyl-PEG4-S-PEG4-propargyl, 2055041-17-1 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-S-PEG4-acid, 2055041-20-6 | BroadPharm [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
